2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
CAS No.: 17556-46-6
Cat. No.: VC21046522
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17556-46-6 |
|---|---|
| Molecular Formula | C8H6F5NO |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol |
| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H |
| Standard InChI Key | HVCIJUHXCQINBC-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O |
| Canonical SMILES | C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O |
Introduction
Fundamental Properties and Identification
2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is defined by several key identifying features and properties that distinguish it from related compounds. These properties are essential for researchers working with this compound.
| Property | Value |
|---|---|
| CAS Number | 17556-46-6 |
| Molecular Formula | C8H6F5NO |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol |
| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H |
| Standard InChIKey | HVCIJUHXCQINBC-UHFFFAOYSA-N |
| Melting Point | 80-82°C |
The compound possesses multiple synonyms in scientific literature, including 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol, 2,2,3,3,3-Pentafluoro-1-pyridin-2-yl-propanol, and 2,2,3,3,3-Pentafluoro-1-(2-pyridyl)propan-1-ol .
Molecular Structure and Characterization
Structural Features
The molecular structure of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL incorporates several distinct functional groups that contribute to its chemical behavior:
-
A pyridine ring attached at the 2-position, providing a basic nitrogen atom
-
A tertiary alcohol group (hydroxyl) at the connection point between the pyridine ring and the pentafluoroethyl group
-
A pentafluoroethyl group (C2F5) containing five fluorine atoms that significantly influence the compound's physical properties
This structural arrangement can be represented by the SMILES notation: C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O.
Spectroscopic Characterization
While specific spectroscopic data for 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is limited in available literature, analogous compounds have been characterized using various spectroscopic techniques. For instance, related compounds such as 2,2,3,3,3-pentafluoro-1-propanol have been studied using rotational spectroscopy, including cavity and chirped pulse Fourier transform microwave spectrometers .
For fluorinated compounds like 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL, several key spectroscopic features would be expected:
-
In 1H NMR: A characteristic signal for the hydroxyl proton, as well as signals for the four protons on the pyridine ring
-
In 19F NMR: Distinctive signals for the pentafluoroethyl group
-
In IR spectroscopy: Characteristic bands for the hydroxyl group (3200-3600 cm-1), C-F stretching (1000-1400 cm-1), and pyridine ring vibrations
Applications and Research Significance
Structure-Activity Relationships
Comparing 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL with structurally related compounds reveals important structure-activity relationships:
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| 2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-ol | Pyridine attached at 3-position | Different coordination geometry; altered electronic distribution |
| 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol | Thiophene ring instead of pyridine | Different electronic properties; sulfur vs. nitrogen coordination |
| 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol | Additional phenyl group; pyridine at 4-position | Increased steric bulk; altered electronic distribution |
| 2,2,3,3,3-Pentafluoro-1-propanol | No aromatic ring | Significantly different chemical properties and applications |
These structural variations can lead to meaningful differences in physical properties, reactivity patterns, and potential applications .
Comparative Analysis with Related Compounds
2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL belongs to a broader family of fluorinated alcohols and pyridine derivatives. Comparing its properties with related compounds provides valuable insights:
| Property | 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL | 2,2,3,3,3-Pentafluoro-1-propanol | 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol |
|---|---|---|---|
| Molecular Weight | 227.13 g/mol | 150.05 g/mol | 232.17 g/mol |
| Melting Point | 80-82°C | Not specified | Not specified |
| Boiling Point | Not specified | 80.4°C at 760 mmHg | 251.2±40.0°C at 760 mmHg |
| Flash Point | Not specified | 11.6±25.9°C | 105.7±27.3°C |
| Key Functionality | Pyridine + Alcohol + Pentafluoroethyl | Alcohol + Pentafluoroethyl | Thiophene + Alcohol + Pentafluoroethyl |
The presence of the pyridine ring in 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL substantially alters its physical properties compared to the simpler 2,2,3,3,3-Pentafluoro-1-propanol, including a higher melting point and likely higher boiling point due to increased molecular weight and potential for hydrogen bonding .
Future Research Directions
Research on 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL could be expanded in several promising directions:
-
Optimized Synthetic Routes
Development of efficient, scalable, and environmentally friendly synthetic methods for this compound would enhance its accessibility for various applications.
-
Detailed Physicochemical Characterization
Comprehensive studies of its spectroscopic properties, solubility profiles, and stability under various conditions would provide valuable data for potential applications.
-
Structure-Activity Relationship Studies
Systematic comparison with structural analogs could reveal important trends in reactivity and physical properties, guiding the design of new functional molecules.
-
Exploration of Coordination Chemistry
Investigation of its coordination behavior with various metal centers could lead to applications in catalysis, sensing, or materials science.
-
Medicinal Chemistry Applications
Evaluation of its potential as a building block in drug discovery, particularly for compounds requiring enhanced metabolic stability or specialized pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume